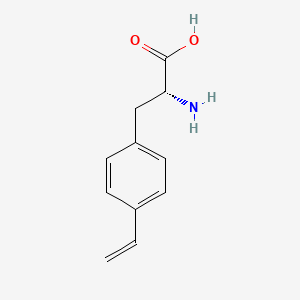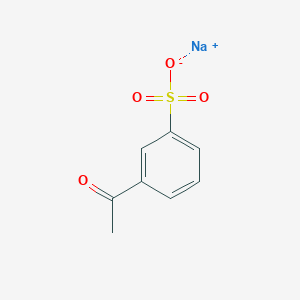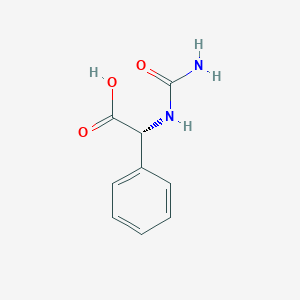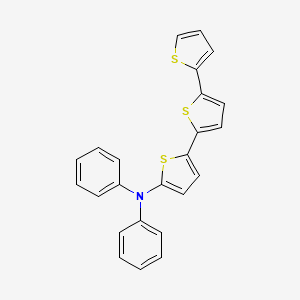
N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine is a complex organic compound that features a unique structure with multiple thiophene rings and diphenylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine typically involves the formation of thiophene rings through well-established methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur-containing reagents with carbonyl compounds under specific conditions to form the thiophene rings.
For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester, leading to the formation of aminothiophene derivatives . The Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms or the thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-diphenyl-4-(5-(pyridin-4-ylethynyl)thiophen-2-yl)aniline
- N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine is unique due to its multiple thiophene rings and diphenylamine groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and semiconductors.
Properties
CAS No. |
888488-90-2 |
|---|---|
Molecular Formula |
C24H17NS3 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine |
InChI |
InChI=1S/C24H17NS3/c1-3-8-18(9-4-1)25(19-10-5-2-6-11-19)24-16-15-23(28-24)22-14-13-21(27-22)20-12-7-17-26-20/h1-17H |
InChI Key |
GGEIRSXUQLGUFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


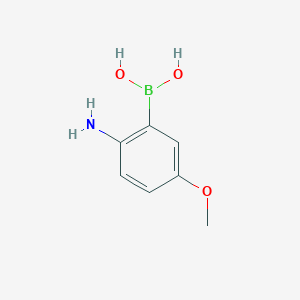
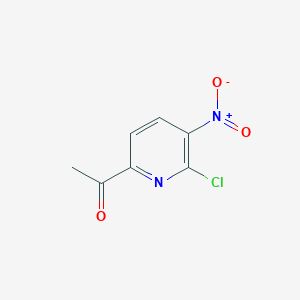
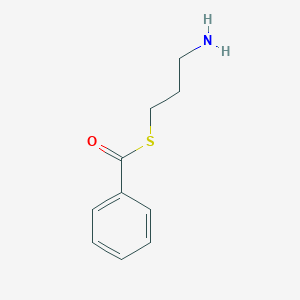
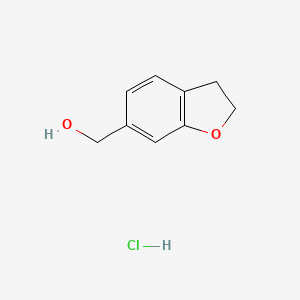
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
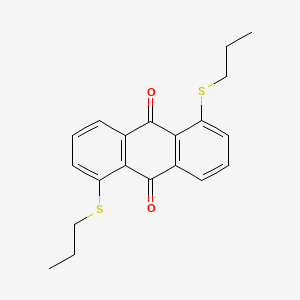

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
